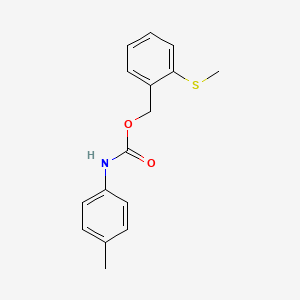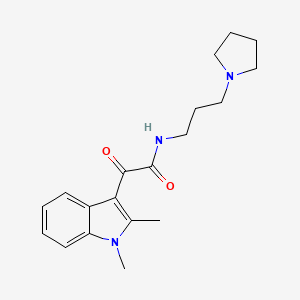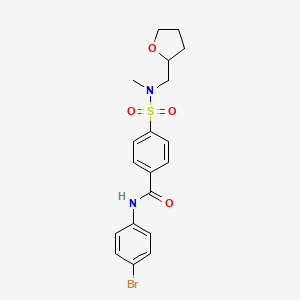
Mmp-9-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mmp-9-IN-1 is a secondary carboxamide . It is a specific matrix metalloproteinase-9 (MMP-9) inhibitor . It selectively targets the hemopexin (PEX) domain of MMP-9 .
Molecular Structure Analysis
This compound is a secondary carboxamide resulting from the formal condensation of the carboxy group of [(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetic acid with the amino group of 4-(difluoromethoxy)aniline . The molecular weight is 369.39 .Chemical Reactions Analysis
MMP-9 plays a number of important physiological functions but is also responsible for many pathological processes, including cancer invasion, metastasis, and angiogenesis . MMP-9 works as an activator, or activity enhancer, of signaling molecules like cytokines or chemokines .Scientific Research Applications
Osteoarthritis Research
MMP-9-IN-1 has been relevant in osteoarthritis (OA) research. A study by Lang et al. (2015) developed a 3D in vitro OA model using scaffold-free cartilage transplants to study osteoarthritic changes. They observed significant increases in inflammatory markers and matrix-degrading enzymes like MMP-9 under stimulated conditions, suggesting osteoarthritic changes similar to early-stage OA in humans. This model facilitates reproducibility and reflects the pathogenesis of OA closely, highlighting the importance of MMP-9 in OA research (Lang et al., 2015).
Stroke and Neurological Disorders
MMP-9 has been identified as a potential marker for acute ischemic stroke (AIS). Ramos-Fernández et al. (2011) conducted a systematic review and found that higher MMP-9 values were significantly correlated with larger infarct volume, severity of stroke, and worse functional outcome. MMP-9 levels were higher in patients with AIS compared to healthy controls, suggesting its role as a marker for ongoing brain ischemia and a predictor of hemorrhage in patients treated with thrombolytic therapy (Ramos-Fernández et al., 2011).
Cancer Biomarkers
Huang (2018) discussed the value of MMP-9 as a biomarker in various cancers. MMP-9 plays vital roles in biological processes like invasion, metastasis, and angiogenesis in cancer. The study highlighted recent advances in MMP-9 biosensors for detecting this enzyme, indicating its significance in cancer research (Huang, 2018).
Prostate Cancer
Lichtinghagen et al. (2002) investigated the behavior of MMP-9 in human prostate cancer. They found that MMP-9 expression was significantly higher in malignant tissue, suggesting a proteolytic imbalance in prostate cancer. This study underlines the role of MMP-9 in the progression of prostate cancer (Lichtinghagen et al., 2002).
Ocular Surface Disease
Kaufman (2013) evaluated the importance of testing for MMP-9 in dry eye and ocular surface disease. Elevated MMP-9 levels on the ocular surface identified patients who would benefit from antiinflammatory therapy, indicating the enzyme's significance in diagnosing and treating ocular surface diseases (Kaufman, 2013).
Mechanism of Action
Mode of Action
Mmp-9-IN-1 interacts with MMP-9 by inhibiting its proteolytic activity . One cysteine (Cys99) residue in the propeptide of pro-MMP-9 can interact with the catalytic zinc ion of this protein . This interaction is required in the maintenance of MMP latency. The proteolytic removal of the propeptide region will completely disrupt this interaction . After activation, MMP-9 can cleave its substrates at MMP-9 cleavage sites .
Biochemical Pathways
MMP-9 is involved in various biochemical pathways. It plays a key role in tumorigenesis by regulating migration, epithelial-to-mesenchymal transition, and survival of cancer cells, induction of immune response, angiogenesis, and formation of the tumor microenvironment . MMP-9 also participates in the degradation of components of the extracellular matrix and is involved in vascular remodeling and vasomotor changes . MMP-9 activity is required during embryological development and maintenance of physiology through degradation of ECM molecules and allowing cell migration .
Pharmacokinetics
It is known that the activity of mmp-9 is regulated by tissue inhibitors of metalloproteinases (timps), which impede substrate binding and activity by binding to its active sites . This suggests that the bioavailability of this compound could be influenced by the presence of TIMPs in the body.
Result of Action
The inhibition of MMP-9 by this compound can lead to various molecular and cellular effects. MMP-9 cleaves and activates many immune-related molecules such as interleukin-8 to its more potent truncated form and activates IL-1β and transforming growth factor β . Therefore, inhibition of MMP-9 can potentially disrupt these processes. Moreover, MMP-9 has been implicated in various pathological conditions, including cancer invasion, metastasis, angiogenesis, and inflammatory diseases . Thus, this compound could potentially have therapeutic effects in these conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, MMP-9 expression and activity can be regulated by growth factors, cytokines, oncogenes, metal ions, and hormones through MAPK pathway signaling . Moreover, the pattern of MMP-9 expression, activity, and excretion after peripheral nerve injury is universal in both sexes . Therefore, the biological environment and the presence of other signaling molecules can significantly influence the action of this compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-2-3-11-8-13(22)21-16(20-11)25-9-14(23)19-10-4-6-12(7-5-10)24-15(17)18/h4-8,15H,2-3,9H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTRRVUORWPRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-[[4-(4-nitrophenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3017628.png)

![3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3017630.png)
![1-Ethynyl-4-fluorobicyclo[2.2.1]heptane](/img/structure/B3017635.png)
![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017636.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3017637.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)


![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)
![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)
